Benzyl (4-(2-bromoacetyl)phenyl)carbamate
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Overview
Description
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . It is also known by its IUPAC name, benzyl 4-(bromoacetyl)phenylcarbamate . This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a carbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-aminophenylacetic acid with benzyl chloroformate in the presence of a base to form the intermediate benzyl 4-aminophenylacetate . This intermediate is then reacted with bromoacetyl bromide under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Benzyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Benzyl (4-(2-bromoacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Benzyl (4-acetyl)phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.
Benzyl (4-(2-chloroacetyl)phenyl)carbamate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical behavior and biological activity.
Benzyl (4-(2-fluoroacetyl)phenyl)carbamate: The presence of a fluoroacetyl group imparts different electronic properties and reactivity compared to the bromoacetyl derivative.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.
Properties
IUPAC Name |
benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOUOYLZRYRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597085 |
Source
|
Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157014-41-0 |
Source
|
Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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